6-(Azepan-1-yl)-4-methylnicotinic acid
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Overview
Description
6-(Azepan-1-yl)-4-methylnicotinic acid is a heterocyclic compound that features a nicotinic acid core substituted with an azepane ring at the 6-position and a methyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azepan-1-yl)-4-methylnicotinic acid typically involves the following steps:
Formation of the Nicotinic Acid Core: The nicotinic acid core can be synthesized through the oxidation of 4-methylpyridine using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Azepane Ring: The azepane ring can be introduced via nucleophilic substitution reactions. For example, 6-chloronicotinic acid can react with azepane in the presence of a base such as sodium hydride to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters such as temperature, solvent, and reaction time is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-(Azepan-1-yl)-4-methylnicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The methyl group at the 4-position can be oxidized to form a carboxylic acid.
Reduction: The nicotinic acid core can be reduced to form the corresponding dihydropyridine derivative.
Substitution: The azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Sodium hydride or other strong bases.
Major Products
Oxidation: 6-(Azepan-1-yl)-4-carboxynicotinic acid.
Reduction: 6-(Azepan-1-yl)-4-methyldihydropyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(Azepan-1-yl)-4-methylnicotinic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 6-(Azepan-1-yl)-4-methylnicotinic acid involves its interaction with specific molecular targets. The azepane ring may enhance the compound’s ability to bind to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-(Azepan-1-ylmethyl)nicotinic acid: Similar structure but with a methylene bridge between the azepane ring and the nicotinic acid core.
6-(Pyrrolidin-1-ylmethyl)nicotinic acid: Contains a pyrrolidine ring instead of an azepane ring.
3-(Azepan-1-ylmethyl)-1H-indole: Features an indole core instead of a nicotinic acid core.
Uniqueness
6-(Azepan-1-yl)-4-methylnicotinic acid is unique due to the presence of both the azepane ring and the methyl group on the nicotinic acid core. This combination of structural features may confer distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C13H18N2O2 |
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Molecular Weight |
234.29 g/mol |
IUPAC Name |
6-(azepan-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H18N2O2/c1-10-8-12(14-9-11(10)13(16)17)15-6-4-2-3-5-7-15/h8-9H,2-7H2,1H3,(H,16,17) |
InChI Key |
UXQDQWIEAQTQCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C(=O)O)N2CCCCCC2 |
Origin of Product |
United States |
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